N-(2-cyano-4,5-diethoxyphenyl)-4-(2,4-dichlorophenoxy)butanamide
Übersicht
Beschreibung
N-(2-cyano-4,5-diethoxyphenyl)-4-(2,4-dichlorophenoxy)butanamide, also known as GW501516 or Endurobol, is a synthetic drug that was originally developed in the 1990s as a potential treatment for metabolic and cardiovascular diseases. However, it has gained popularity in recent years as a performance-enhancing drug among athletes and bodybuilders due to its ability to increase endurance and stamina.
Wirkmechanismus
N-(2-cyano-4,5-diethoxyphenyl)-4-(2,4-dichlorophenoxy)butanamide works by binding to and activating PPAR-delta, which regulates the expression of genes involved in energy metabolism. This results in increased fatty acid oxidation and glucose uptake in skeletal muscle, leading to improved endurance and stamina. It has also been shown to increase the expression of genes involved in muscle fiber type switching, which can enhance muscle strength and performance.
Biochemical and Physiological Effects:
N-(2-cyano-4,5-diethoxyphenyl)-4-(2,4-dichlorophenoxy)butanamide has been shown to have several biochemical and physiological effects, including increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis in skeletal muscle. It has also been shown to improve insulin sensitivity and reduce inflammation in adipose tissue.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-cyano-4,5-diethoxyphenyl)-4-(2,4-dichlorophenoxy)butanamide has several advantages for lab experiments, including its ability to improve endurance and stamina in animal models. However, it also has limitations, including its potential to cause cancer in high doses and its ability to interfere with lipid metabolism.
Zukünftige Richtungen
There are several future directions for research on N-(2-cyano-4,5-diethoxyphenyl)-4-(2,4-dichlorophenoxy)butanamide, including its potential therapeutic applications in metabolic and cardiovascular diseases. It may also be useful for improving exercise performance in elderly individuals or individuals with chronic diseases. Additionally, further research is needed to understand the long-term effects of N-(2-cyano-4,5-diethoxyphenyl)-4-(2,4-dichlorophenoxy)butanamide on health and performance.
Wissenschaftliche Forschungsanwendungen
N-(2-cyano-4,5-diethoxyphenyl)-4-(2,4-dichlorophenoxy)butanamide has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to activate PPAR-delta, a nuclear receptor that plays a key role in regulating lipid and glucose metabolism. This activation leads to increased fatty acid oxidation and glucose uptake in skeletal muscle, which can improve insulin sensitivity and reduce the risk of metabolic disorders such as obesity and type 2 diabetes.
Eigenschaften
IUPAC Name |
N-(2-cyano-4,5-diethoxyphenyl)-4-(2,4-dichlorophenoxy)butanamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22Cl2N2O4/c1-3-27-19-10-14(13-24)17(12-20(19)28-4-2)25-21(26)6-5-9-29-18-8-7-15(22)11-16(18)23/h7-8,10-12H,3-6,9H2,1-2H3,(H,25,26) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBGZBGHIRTWEBQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C#N)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22Cl2N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyano-4,5-diethoxyphenyl)-4-(2,4-dichlorophenoxy)butanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.